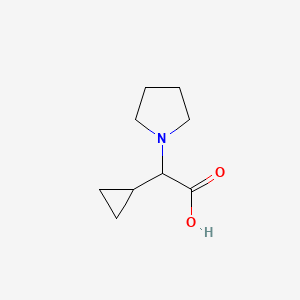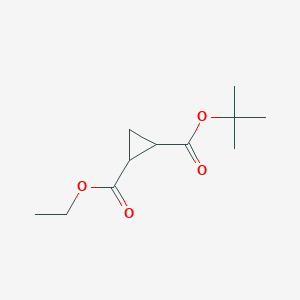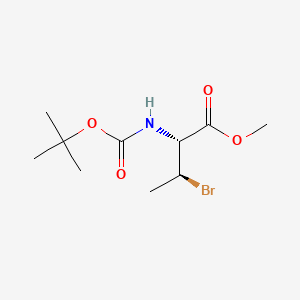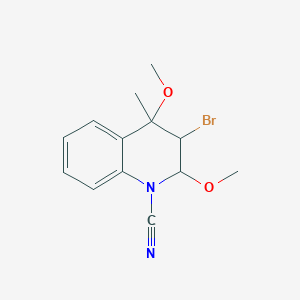
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid typically involves the reaction of cyclopropyl ketone with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process may also involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)acetic acid
- (2-Oxopyrrolidin-1-yl)acetic acid
- 3,4-Dimethoxybenzoic acid
Uniqueness
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-cyclopropyl-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h7-8H,1-6H2,(H,11,12) |
InChI Key |
DLLUACCLXAJZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-[(2S,4R,5R,6R)-5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14019579.png)
![(R)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14019581.png)

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)



![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
